(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione
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Overview
Description
(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione is a synthetic organic compound that belongs to the class of chroman derivatives It is characterized by the presence of a pyrimidine ring attached to a chroman-2,4-dione core via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione typically involves the condensation of chroman-2,4-dione with a pyrimidine derivative under basic or acidic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methylene bridge and pyrimidine ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chroman-2,4-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione derivatives: These compounds have similar structures but may contain different substituents on the pyrimidine or chroman rings.
Chroman-2,4-dione derivatives: These compounds share the chroman-2,4-dione core but lack the pyrimidine moiety.
Pyrimidine derivatives: These compounds contain the pyrimidine ring but are not attached to the chroman-2,4-dione core.
Uniqueness
This compound is unique due to its combination of the chroman-2,4-dione core and the pyrimidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-hydroxy-3-[(E)-pyrimidin-2-yliminomethyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-12-9-4-1-2-5-11(9)20-13(19)10(12)8-17-14-15-6-3-7-16-14/h1-8,18H/b17-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKIKTVSIRYUOM-CAOOACKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=NC=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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